REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[I:9].Cl.[C:11]1(Cl)[C:17](=O)C(Cl)=C(Cl)[C:13](=O)[C:12]=1Cl.C(=O)/C=C/C>C(O)(C)C.CCOC(C)=O.[NH4+].[OH-]>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[I:9])[N:8]=[C:12]([CH3:13])[CH:11]=[CH:17]2 |f:6.7|
|
Name
|
|
Quantity
|
11.93 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)N)I
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9.83 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
3.98 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for another 40 min
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
after the end of the addition
|
Type
|
EXTRACTION
|
Details
|
The products were extracted in EtOAc
|
Type
|
WASH
|
Details
|
the organic layer was washed several times with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved as much as possible in 300 ml
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica with a gradient of EtOAc/toluene 0 to 5%
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C=CC(=NC2=CC1I)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |